Pyrrolomycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolomycin B is a natural product found in Streptomyces and Streptomyces fumanus with data available.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Pyrrolomycin B, and how are they validated experimentally?

this compound is a halogenated pyrrole derivative with a methanone-linked phenyl group. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, substituents like chlorine/bromine atoms at specific positions (e.g., R1–R4 on the pyrrole ring) are confirmed via 1H and 13C NMR chemical shifts and coupling patterns . Detailed synthetic protocols for analogs (e.g., compound 20a) should include purity assessments (>95% via HPLC) and spectral data in supplementary materials .

Q. What is the known mechanism of action of this compound against bacterial targets?

this compound disrupts bacterial membrane integrity and inhibits biofilm formation by targeting sortase enzymes, which are critical for virulence factor assembly in pathogens like Staphylococcus aureus. Methodologically, biofilm inhibition assays (e.g., crystal violet staining at 0.09 µM) and planktonic growth inhibition tests (MIC values) are used to differentiate its dual activity. Selectivity indices (e.g., 7500 for planktonic vs. 1666 for biofilm modes) highlight its therapeutic potential .

Q. How do researchers isolate and purify this compound from natural sources?

Isolation involves fermentation of Nonomuraea spiralis strains, followed by solvent extraction (ethyl acetate) and chromatographic purification (silica gel column, HPLC). Genetic studies of the prl biosynthetic cluster (e.g., halogenases PrlM/N/O) guide strain optimization for yield improvement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibiofilm efficacy of this compound analogs across studies?

Discrepancies may arise from strain-specific responses or assay conditions (e.g., static vs. flow biofilm models). To address this:

- Perform head-to-head comparisons of analogs (e.g., 20a vs. pyrrolomycin F3) under standardized protocols .

- Use iterative data analysis (qualitative frameworks) to identify contextual factors (e.g., nutrient availability) affecting results .

- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. What strategies optimize this compound’s efficacy against multidrug-resistant (MDR) pathogens while minimizing cytotoxicity?

- Structure-Activity Relationship (SAR) Studies : Modify halogenation patterns (e.g., bromine substitution at R2/R3) to enhance membrane penetration .

- Combination Therapy : Test synergy with β-lactams using checkerboard assays to reduce effective doses.

- In Silico Modeling : Predict toxicity using ADMET tools (e.g., SWISSADME) before in vivo validation .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Animal Models : Use murine infection models (e.g., subcutaneous abscess) with doses calibrated to human-equivalent pharmacokinetics (allometric scaling).

- PICOT Framework : Define Population (immunocompromised mice), Intervention (oral/intravenous dosing), Comparison (vancomycin control), Outcome (bacterial load reduction), and Time (7-day survival) .

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. What genetic engineering approaches improve this compound biosynthesis in microbial hosts?

- Cluster Refactoring : Overexpress rate-limiting enzymes (e.g., PrlT halogenase) via CRISPR-Cas9 .

- Heterologous Expression : Transfer the prl cluster to Streptomyces hosts with high titers (e.g., S. lividans), validated via RT-qPCR and metabolomics .

Q. Methodological Guidelines

- Data Collection : Use structured questionnaires (closed-ended Likert scales) to survey efficacy trends across labs, avoiding biased phrasing .

- Peer Review : Pre-submission data validation via platforms like PRIDE or MetaboLights ensures reproducibility .

- Contradiction Analysis : Apply triangulation (e.g., cross-referencing biofilm assays with transcriptomics) to confirm mechanistic insights .

Preparation Methods

Natural Production via Microbial Fermentation

Pyrrolomycin B is naturally produced by specific Actinobacteria strains through controlled fermentation processes. Actinobacterium vitaminophilum (previously classified as Actinosporangium vitaminophilum) and Streptomyces sp. strain UC 11065 are the primary organisms utilized for industrial-scale production .

Fermentation Media Composition

The fermentation medium typically includes carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., corn steep liquor, ammonium salts), and inorganic salts (e.g., calcium carbonate, sodium bromide). Trace elements such as cobalt chloride are added to enhance bacterial growth and antibiotic yield . A representative medium formulation is provided below:

| Component | Concentration (g/L) | Role |

|---|---|---|

| Glucose | 20.0 | Carbon source |

| Corn steep liquor | 10.0 | Nitrogen source |

| Calcium carbonate | 5.0 | pH buffering |

| Sodium bromide | 2.0 | Halogenation precursor |

| Cobalt chloride | 0.05 | Enzyme cofactor |

Culture Conditions

Optimal fermentation occurs under aerobic conditions at 28–32°C, with agitation rates of 200–250 rpm to ensure oxygen saturation. This compound production peaks between 48–168 hours, depending on the strain and scale (shake flask vs. bioreactor) . For Streptomyces sp. UC 11065, maximum yields are achieved in 5–7 days, with the compound accumulating in both the culture broth and mycelial biomass .

Downstream Processing

Post-fermentation, the broth is centrifuged to separate biomass from the supernatant. This compound is extracted using organic solvents such as ethyl acetate or dichloromethane, followed by evaporation under reduced pressure. Further purification employs silica gel chromatography, with final crystallization in methanol or ethanol yielding >95% pure product .

Chemical Synthesis of this compound

Chemical synthesis enables structural modifications to enhance antibacterial activity and reduce cytotoxicity. Two primary approaches are employed: classical halogenation and Microwave-Assisted Organic Synthesis (MAOS).

Classical Halogenation Methodology

The synthesis begins with pentabromo-pyrrolomycin (1 ), which undergoes methylation using iodomethane (10 mmol) in anhydrous dimethylformamide (DMF) under basic conditions (potassium carbonate). After seven days of stirring, the reaction mixture is concentrated, and the product (2 ) is purified via flash chromatography (Scheme 1) .

3\text{I} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Methyl-pyrrolomycin B} + \text{Byproducts}Pentabromo-pyrrolomycin+CH3IDMF, K2CO3Methyl-pyrrolomycin B+Byproducts

Subsequent nitration introduces nitro groups at specific positions, enhancing target binding affinity. Nitrating agents such as nitric acid-sulfuric acid mixtures are employed at 0–5°C to prevent over-nitration .

Microwave-Assisted Organic Synthesis (MAOS)

MAOS significantly reduces reaction times from days to hours. For example, bromination of pyrrolomycin precursors using N-bromosuccinimide (NBS) under microwave irradiation (100°C, 300 W) achieves 85% yield within 30 minutes . This method is particularly advantageous for generating analogs with varying halogenation patterns.

Biosynthetic Pathway Engineering

Genetic studies of Actinobacterium vitaminophilum and Streptomyces sp. UC 11065 have elucidated the this compound biosynthetic gene cluster, spanning ~56 kb and 26 kb, respectively . Key findings include:

Polyketide Synthase (PKS) Modules

The core structure of this compound is assembled by a type I PKS system, which catalyzes sequential condensation of malonyl-CoA units. The PKS includes ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains, but lacks a thioesterase (TE) domain, suggesting spontaneous cyclization post-chain release .

Halogenase and Nitration Genes

Two halogenases (pyr16, pyr17) introduce bromine atoms at positions C-3 and C-4 of the pyrrole ring. Assimilatory nitrate reductase genes (pyr25, pyr26) supply nitrite for nitro group formation, though the exact nitration mechanism remains unresolved .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column (4.6 × 250 mm) resolves this compound using a gradient of methanol-water-acetic acid (75:25:1 to 90:10:1). Retention times for key analogs are:

| Compound | Retention Time (min) |

|---|---|

| Pyrrolomycin A | 4.4 |

| This compound | 9.8 |

| Dioxapyrrolomycin | 12.1 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) confirms the pyrrole ring structure, with characteristic signals at δ 7.2 ppm (H-2) and δ 6.8 ppm (H-5). Mass spectrometry (MS) reveals a molecular ion peak at m/z 352.9 ([M+H]⁺), consistent with the formula C₉H₆BrNO₂ .

Comparative Evaluation of Production Methods

| Parameter | Fermentation | Chemical Synthesis | MAOS |

|---|---|---|---|

| Yield | 50–100 mg/L | 30–40% | 70–85% |

| Purity | >95% | 80–90% | 90–95% |

| Time | 5–7 days | 7–10 days | 6–8 hours |

| Cost | Moderate | High | Moderate |

Properties

CAS No. |

79763-00-1 |

|---|---|

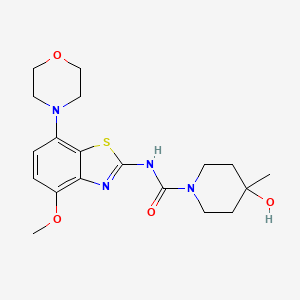

Molecular Formula |

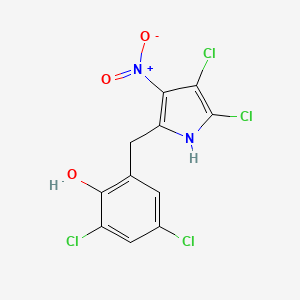

C11H6Cl4N2O3 |

Molecular Weight |

356 g/mol |

IUPAC Name |

2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol |

InChI |

InChI=1S/C11H6Cl4N2O3/c12-5-1-4(10(18)6(13)3-5)2-7-9(17(19)20)8(14)11(15)16-7/h1,3,16,18H,2H2 |

InChI Key |

ZIOBWQJYKHDNKP-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CC2=C(C(=C(N2)Cl)Cl)[N+](=O)[O-])O)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1CC2=C(C(=C(N2)Cl)Cl)[N+](=O)[O-])O)Cl)Cl |

Synonyms |

pyrrolomycin B SF-2080B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.